1-Hydroxy-2-methylbenzimidazole
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Description
“1-Hydroxy-2-methylbenzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . The molecular formula of “this compound” is C8H8N2O.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . The reactions are accelerated in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . An acid-catalyzed reaction mechanism is suggested based on the identification of intermediate arylamides .
Molecular Structure Analysis
Benzimidazole derivatives have been studied extensively for their molecular structures . The most stable states of all the structures are shown to be in the thione form . The compounds have one inter-molecular hydrogen bond between the NH atom of the triazole ring and the =O atom in residue ARG817 of the EGFR binding pocket .
Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .
Safety and Hazards
Future Directions
Properties
CAS No. |
10066-10-1 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-hydroxy-2-methylbenzimidazole |
InChI |
InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,11H,1H3 |
InChI Key |
GRDMYOVEJRELOU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1O |
Synonyms |
1H-Benzimidazole,1-hydroxy-2-methyl-(9CI) |
Origin of Product |
United States |
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